Cas no 31135-62-3 (Quinolinamine)

Quinolinamine structure
Quinolinamine structure
Product Name:Quinolinamine
CAS No:31135-62-3
MF:C9H8N2
MW:144.173221588135
CID:308209
PubChem ID:11379
Update Time:2025-04-19

Quinolinamine Chemical and Physical Properties

Names and Identifiers

    • Quinolinamine
    • Aminoquinoline
    • EINECS 209-458-8
    • 5-22-10-00220 (Beilstein Handbook Reference)
    • NSC-58387
    • DTXSID2060381
    • BCP30417
    • 2-amino-quinoline
    • Quinoline, 2-amino-
    • A0417
    • AC-907/25014242
    • 101772-05-8
    • 2-Aminoquinoline 1
    • CHEBI:184668
    • NSC58387
    • AKOS000279069
    • Q209310
    • PS-4207
    • SCHEMBL38775
    • NS00033837
    • Z56347237
    • CHEMBL61236
    • BDBM14322
    • 31135-62-3
    • NSC-57739
    • MFCD00038079
    • 580-22-3
    • 2(1H)-Quinolinimine(9CI)
    • CCRIS 1677
    • 139265-95-5
    • AC-13271
    • 2-Quinolinamine
    • NSC 57739
    • CS-W007524
    • A8247
    • SCHEMBL1146984
    • 2AQ
    • 1,2-Dihydroquinolin-2-imine
    • A831703
    • quinolimine
    • UNII-GR9M8HW75Z
    • HMS1719H05
    • FT-0632430
    • J-400243
    • 2-Quinolinylamine
    • quinolin-2-ylamine
    • 2-imino-1,2-dihydroquinoline
    • 2-Aminoquinoline, 97%
    • SB67709
    • quinolin-2-amine
    • EN300-10204
    • 2ohl
    • 1,2-DIHYDRO-2-IMINO-QUINOLINE
    • a-Aminoquinoline
    • NSC57739
    • amino-quinoline
    • NCGC00188269-01
    • NSC 58387
    • BRN 0113163
    • SY019963
    • 2-AMINOQUINOLINE
    • HY-W007524
    • 2-Quinolinamine, 9CI
    • GR9M8HW75Z
    • PD093540
    • quinoline-2-amine
    • 2-Aminoquinoline pound>>2-Quinolinamine
    • AM20061864
    • Inchi: 1S/C9H8N2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H2,10,11)
    • InChI Key: GCMNJUJAKQGROZ-UHFFFAOYSA-N
    • SMILES: N1C(=CC=C2C=CC=CC=12)N

Computed Properties

  • Exact Mass: 144.06884
  • Monoisotopic Mass: 144.068748264g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 38.9Ų

Experimental Properties

  • PSA: 38.91
  • LogP: 1.87
Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD